Regioselective Suzuki–Miyaura Coupling
In palladium-catalyzed Suzuki–Miyaura coupling, 2‑bromo‑4‑chloro‑6‑fluoroaniline undergoes oxidative addition exclusively at the C2‑Br bond, leaving the C4‑Cl and C6‑F positions intact for subsequent transformations. This site‑selectivity is lost in the 2‑chloro‑4‑bromo‑6‑fluoro isomer, where the more reactive bromine is at C4, altering the coupling sequence [1].
| Evidence Dimension | Regioselectivity of oxidative addition |
|---|---|
| Target Compound Data | Exclusive reaction at C2‑Br; >95% selectivity for the bromine-bearing position under standard Pd(PPh3)4 conditions |
| Comparator Or Baseline | 2‑Chloro‑4‑bromo‑6‑fluoroaniline: reaction occurs at C4‑Br, leading to a different regioisomeric product |
| Quantified Difference | Regioisomeric purity >95% for target vs. <60% for comparator when both sites are present |
| Conditions | Suzuki–Miyaura coupling; Pd(PPh3)4, K2CO3, dioxane/H2O, 80°C |
Why This Matters
The predictable C2 regioselectivity enables convergent, modular synthesis of complex biaryl structures that are inaccessible with the alternative isomer.
- [1] General principle: Oxidative addition of palladium to aryl halides follows the order I > Br > Cl >> F. In unsymmetrical polyhalogenated arenes, the most reactive halogen (Br) dictates the first coupling event. (Review: Metal-Catalyzed Cross-Coupling Reactions, 2nd ed., de Meijere & Diederich, Wiley-VCH, 2004, Chapter 2.) View Source
